beta-Cryptoxanthin

Übersicht

Beschreibung

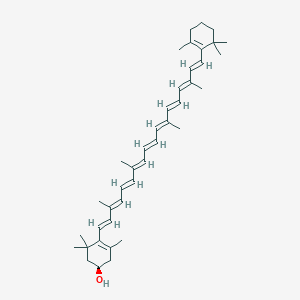

Cryptoxanthin ist ein natürliches Carotinoidpigment, das in verschiedenen Obst- und Gemüsesorten vorkommt, wie z. B. Mandarinen, Paprika und Kürbis . Cryptoxanthin ist bekannt für sein leuchtend rotes kristallines Aussehen und seine Rolle als Provitamin A, d. h. es kann im menschlichen Körper in Vitamin A umgewandelt werden .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen

Cryptoxanthin kann durch verschiedene chemische Verfahren synthetisiert werden. Eine gängige Methode beinhaltet die Wittig-Reaktion, bei der ein Phosphoniumylid mit einem Aldehyd reagiert, um ein Alken zu bilden. Dieser Reaktion folgt eine Reihe von Schritten, darunter Oxidation und Reduktion, um die notwendigen funktionellen Gruppen einzuführen und die gewünschte Struktur zu erreichen .

Industrielle Produktionsverfahren

In industriellen Umgebungen wird Cryptoxanthin häufig aus natürlichen Quellen wie Obst und Gemüse mit Hilfe von Lösungsmittelextraktionsverfahren gewonnen. Hochleistungsflüssigchromatographie (HPLC) gekoppelt mit UV- und Massenspektrometrie (MS) wird häufig zur Analyse und Reinigung von Cryptoxanthin aus diesen natürlichen Quellen verwendet .

Chemische Reaktionsanalyse

Arten von Reaktionen

Cryptoxanthin unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen.

Häufige Reagenzien und Bedingungen

Oxidation: Cryptoxanthin kann mit Reagenzien wie Kaliumpermanganat oder Chromtrioxid unter sauren Bedingungen oxidiert werden.

Reduktion: Die Reduktion von Cryptoxanthin kann mit Wasserstoffgas in Gegenwart eines Palladiumkatalysators erreicht werden.

Substitution: Substitutionsreaktionen können mit Halogenen oder anderen Nukleophilen auftreten, oft unter basischen Bedingungen.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene oxidierte oder reduzierte Derivate von Cryptoxanthin, die unterschiedliche biologische Aktivitäten und Eigenschaften haben können .

Wissenschaftliche Forschungsanwendungen

Cryptoxanthin hat eine breite Palette wissenschaftlicher Forschungsanwendungen:

Chemie: Cryptoxanthin wird auf seine chemischen Eigenschaften und sein Potenzial als natürliches Pigment in verschiedenen Anwendungen untersucht.

Biologie: In der biologischen Forschung wird Cryptoxanthin auf seine Rolle bei der Pflanzenpigmentierung und seine Auswirkungen auf die Pflanzenphysiologie untersucht.

Wirkmechanismus

Cryptoxanthin entfaltet seine Wirkung über verschiedene Mechanismen:

Antioxidative Aktivität: Cryptoxanthin wirkt als Antioxidans, neutralisiert freie Radikale und verhindert oxidativen Schaden an Zellen und DNA.

Provitamin-A-Aktivität: Cryptoxanthin wird im menschlichen Körper in Vitamin A (Retinol) umgewandelt, das für das Sehvermögen, die Immunfunktion und die Hautgesundheit unerlässlich ist.

Molekuläre Ziele und Pfade: Cryptoxanthin interagiert mit verschiedenen molekularen Zielen und Pfaden, einschließlich des Enzyms Beta-Carotin-15,15'-Oxygenase 1 (BCO1), das Cryptoxanthin spaltet, um Retinal zu bilden.

Analyse Chemischer Reaktionen

Types of Reactions

Cryptoxanthin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Oxidation: Cryptoxanthin can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Reduction of cryptoxanthin can be achieved using hydrogen gas in the presence of a palladium catalyst.

Substitution: Substitution reactions can occur with halogens or other nucleophiles, often under basic conditions.

Major Products Formed

The major products formed from these reactions include various oxidized or reduced derivatives of cryptoxanthin, which can have different biological activities and properties .

Wissenschaftliche Forschungsanwendungen

Nutritional Applications

Source of Vitamin A:

β-Cryptoxanthin is recognized as a precursor to vitamin A, contributing to the body's retinol levels. Studies indicate that it has a higher bioavailability compared to other carotenoids like β-carotene and α-carotene, making it an effective source of this essential nutrient in the diet . Foods rich in β-cryptoxanthin include tangerines, red peppers, and pumpkins.

Dietary Impact:

Research shows that β-cryptoxanthin-rich diets are associated with lower risks of degenerative diseases. For instance, a study highlighted that regular consumption of β-cryptoxanthin can lead to improved bone health and a reduced risk of osteoporosis due to its anabolic effects on bone metabolism .

Preventive Health Applications

Antioxidant Properties:

As a potent antioxidant, β-cryptoxanthin plays a crucial role in combating oxidative stress, which is linked to various chronic diseases including cancer and cardiovascular diseases. Its ability to scavenge free radicals contributes to its protective effects against cellular damage .

Non-Alcoholic Fatty Liver Disease:

Recent studies have demonstrated that β-cryptoxanthin can significantly improve conditions related to non-alcoholic fatty liver disease (NAFLD). It enhances insulin sensitivity and reduces hepatic lipid accumulation by modulating metabolic pathways such as SIRT1 activity. This suggests potential therapeutic applications in managing NAFLD and related metabolic disorders .

Cancer Prevention

Epidemiological Evidence:

Observational studies have indicated an inverse relationship between β-cryptoxanthin intake and the risk of certain cancers, particularly lung cancer. The compound's antioxidant properties are believed to play a role in mitigating cancer risk by reducing oxidative damage to DNA .

Mechanistic Insights:

In vitro studies show that β-cryptoxanthin influences cell signaling pathways associated with cancer progression. For example, it has been observed to inhibit the proliferation of cancer cells and induce apoptosis through various molecular mechanisms .

Case Studies

Wirkmechanismus

Cryptoxanthin exerts its effects through several mechanisms:

Antioxidant Activity: Cryptoxanthin acts as an antioxidant, neutralizing free radicals and preventing oxidative damage to cells and DNA.

Provitamin A Activity: Cryptoxanthin is converted into vitamin A (retinol) in the human body, which is essential for vision, immune function, and skin health.

Molecular Targets and Pathways: Cryptoxanthin interacts with various molecular targets and pathways, including the beta-carotene 15,15’-oxygenase 1 (BCO1) enzyme, which cleaves cryptoxanthin to form retinal.

Vergleich Mit ähnlichen Verbindungen

Cryptoxanthin ähnelt anderen Carotinoiden wie Beta-Carotin, Lutein und Zeaxanthin. es hat einzigartige Eigenschaften aufgrund des Vorhandenseins einer Hydroxylgruppe, die es polarer als Beta-Carotin macht . Diese erhöhte Polarität beeinflusst seine Löslichkeit und Bioverfügbarkeit, wodurch Cryptoxanthin leichter aus Nahrungsquellen aufgenommen wird .

Ähnliche Verbindungen

Beta-Carotin: Ein Vorläufer von Vitamin A, der in der Struktur ähnlich ist, aber keine Hydroxylgruppe besitzt.

Lutein: Ein weiteres Xanthophyll mit antioxidativen Eigenschaften, das häufig in grünem Blattgemüse vorkommt.

Zeaxanthin: Ein Xanthophyll, das eng mit Lutein verwandt ist, bekannt für seine Rolle bei der Augengesundheit.

Die einzigartige Struktur und Eigenschaften von Cryptoxanthin machen es zu einer wertvollen Verbindung für verschiedene wissenschaftliche und industrielle Anwendungen.

Biologische Aktivität

β-Cryptoxanthin is a xanthophyll carotenoid predominantly found in various fruits, particularly citrus fruits and red peppers. It has garnered attention for its potential health benefits, including antioxidant properties and roles in disease prevention, particularly in relation to cancer and metabolic disorders. This article reviews the biological activities of β-cryptoxanthin, focusing on its mechanisms of action, clinical studies, and implications for human health.

Anticancer Properties

β-Cryptoxanthin has shown promising results in inhibiting cancer cell growth and inducing apoptosis in various cancer models. Research indicates that it may exert its anticancer effects through several mechanisms:

- Cell Cycle Regulation : A study demonstrated that β-cryptoxanthin inhibits the growth of non-small-cell lung cancer cells (A549) and immortalized bronchial epithelial cells (BEAS-2B) by modulating cell cycle proteins. It reduces cyclin D1 and cyclin E levels while increasing p21 expression, leading to a G1/G0 phase arrest in the cell cycle .

- Retinoic Acid Receptor Activation : β-Cryptoxanthin has been shown to up-regulate retinoic acid receptor β (RARβ) expression, which is associated with anti-proliferative effects in lung cancer cells . This receptor's activation is crucial for mediating the effects of retinoids in cancer prevention.

- Synergistic Effects with Chemotherapy : In combination with oxaliplatin, β-cryptoxanthin enhances the drug's antitumoral activity by down-regulating ΔNP73, a variant involved in tumor progression . This suggests that β-cryptoxanthin may be beneficial as an adjunct therapy in cancer treatment.

Metabolic Syndrome and Fatty Liver Disease

Recent studies have highlighted the role of β-cryptoxanthin in metabolic health:

- Fat Reduction and Oxidative Stress Protection : In vivo studies using Caenorhabditis elegans models indicated that low doses of β-cryptoxanthin significantly reduce body fat and enhance oxidative stress resistance. These findings suggest its potential therapeutic applications for metabolic syndrome .

- Liver Health : β-Cryptoxanthin supplementation has been linked to reduced hepatic lipid accumulation and inflammation, showing protective effects against hepatocellular carcinoma progression. This effect appears to be independent of its cleavage by carotenoid enzymes BCO1/BCO2, indicating a direct action on liver metabolism .

Case Studies and Trials

Several clinical trials have investigated the safety and efficacy of β-cryptoxanthin supplementation:

- A randomized controlled trial involving 90 healthy women assessed the pharmacokinetics of β-cryptoxanthin over eight weeks. Results showed significant increases in plasma concentrations without adverse effects, indicating good tolerability .

- Observational studies have reported inverse associations between plasma levels of β-cryptoxanthin and risks of various cancers, including lung cancer, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD) .

Data Summary

Eigenschaften

IUPAC Name |

(1R)-3,5,5-trimethyl-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-3,7,12,16-tetramethyl-18-(2,6,6-trimethylcyclohexen-1-yl)octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohex-3-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H56O/c1-30(18-13-20-32(3)23-25-37-34(5)22-15-27-39(37,7)8)16-11-12-17-31(2)19-14-21-33(4)24-26-38-35(6)28-36(41)29-40(38,9)10/h11-14,16-21,23-26,36,41H,15,22,27-29H2,1-10H3/b12-11+,18-13+,19-14+,25-23+,26-24+,30-16+,31-17+,32-20+,33-21+/t36-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMASLKHVQRHNES-FKKUPVFPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(CC(CC2(C)C)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C2=C(C[C@H](CC2(C)C)O)C)/C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H56O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30912309 | |

| Record name | Cryptoxanthin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30912309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

552.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | beta-Cryptoxanthin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033844 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

472-70-8 | |

| Record name | Cryptoxanthin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=472-70-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cryptoxanthin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000472708 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cryptoxanthin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15914 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cryptoxanthin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30912309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CRYPTOXANTHIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6ZIB13GI33 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | beta-Cryptoxanthin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033844 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

172 - 173 °C | |

| Record name | beta-Cryptoxanthin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033844 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.